molecular formula C15H27BO2 B13636131 2-((3,5-Dimethylcyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-((3,5-Dimethylcyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13636131
M. Wt: 250.19 g/mol
InChI Key: RMNJHLIVYDMJQC-UHFFFAOYSA-N
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Description

2-((3,5-Dimethylcyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclohexylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dimethylcyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dimethylcyclohexanone with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dimethylcyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((3,5-Dimethylcyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is explored for its potential as a ligand in biological assays and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.

    Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-((3,5-Dimethylcyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which are present in various biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A boronic acid derivative with a phenyl group instead of a cyclohexylidene group.

    Pinacolborane: A boronic ester with a pinacol group instead of a dioxaborolane ring.

    Cyclohexylboronic Acid: A boronic acid derivative with a cyclohexyl group.

Uniqueness

2-((3,5-Dimethylcyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, including the presence of a cyclohexylidene group and a dioxaborolane ring

Properties

Molecular Formula

C15H27BO2

Molecular Weight

250.19 g/mol

IUPAC Name

2-[(3,5-dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H27BO2/c1-11-7-12(2)9-13(8-11)10-16-17-14(3,4)15(5,6)18-16/h10-12H,7-9H2,1-6H3

InChI Key

RMNJHLIVYDMJQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CC(CC(C2)C)C

Origin of Product

United States

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